molecular formula C10H16N2O3 B6608564 tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate CAS No. 2680625-37-8

tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

Cat. No.: B6608564
CAS No.: 2680625-37-8
M. Wt: 212.25 g/mol
InChI Key: SPZVEAFJHJEGCN-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate: is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by esterification and amination reactions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the ester group, leading to different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness: tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)8(11)4-7-5-14-6-12-7/h5-6,8H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZVEAFJHJEGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=COC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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